molecular formula C8H7BrN2S B1482859 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091213-45-3

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1482859
CAS No.: 2091213-45-3
M. Wt: 243.13 g/mol
InChI Key: JUJLCQLXERKNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, a thiophene ring, and a bromomethyl group . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heteroaromatic thiophene ring containing a sulfur atom at one position, a pyrazole ring, and a bromomethyl group .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a difluoro[2,1,3]benzothiadiazole derivative, which was further brominated with NBS to generate a monomer that was polymerized with 2,2′-bithiophene .


Physical and Chemical Properties Analysis

Thiophene, a component of “this compound”, is a five-membered heteroaromatic compound with the formula C4H4S. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives, including structures similar to 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole, has been a key area of research. For instance, a study synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi. The findings highlighted the significant antimicrobial properties of these compounds (Hamed et al., 2020).

Fluorescent Properties for Spectral Studies

Pyrazoline derivatives, closely related to the chemical , have been synthesized and analyzed for their fluorescence properties. These studies are important for understanding the spectral characteristics of such compounds, which can have implications in various scientific fields, including materials science (Ibrahim et al., 2016).

Anticancer Activity

Research has also focused on the synthesis of pyrazole derivatives and their potential anticancer activity. Various derivatives have been tested against different human cancer cell lines, showing promising results in inhibiting cancer cell growth (Srour et al., 2018).

Antidepressant Potential

The antidepressant activity of pyrazole derivatives, including those with thiophene components, has been explored. These studies assess the effectiveness of such compounds as potential medications for depression, contributing to the field of psychiatric medication development (Mathew et al., 2014).

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of pyrazole-based compounds have been investigated. These studies are vital for drug development, especially in the search for new pain relief and anti-inflammatory medications (Abdel-Wahab et al., 2012).

Ligand Synthesis for Metal Complexes

Pyrazole compounds have been used as ligands for stabilizing metal complexes. These complexes have applications in catalysis, illustrating the versatility of pyrazole derivatives in both organic and inorganic chemistry (Tovee et al., 2010).

Antimicrobial Hybrid Compounds

The synthesis of hybrid compounds containing pyrazole, thiophene, and other moieties has been explored for their potential antimicrobial activity. These compounds demonstrate promising activity against various microbial strains, highlighting their potential in antimicrobial drug development (Ashok et al., 2016).

Future Directions

Thiophene-based compounds, including “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, hold great potential for future research due to their exceptional optical and conductive properties. They have been the center of attention for many researchers who have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . This compound could potentially be used in the development of new drug molecules, offering some of the greatest hopes for success in the present and future epoch .

Properties

IUPAC Name

4-(bromomethyl)-5-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJLCQLXERKNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.